N,N'-Diacetylbenzidine
Overview
Description
N,N’-Diacetylbenzidine is an organic compound with the molecular formula C16H16N2O2. It is a derivative of benzidine, where both amino groups are acetylated. This compound appears as an off-white crystalline solid and is known for its applications in various scientific fields.
Mechanism of Action
Target of Action
N,N’-Diacetylbenzidine, a derivative of benzidine, is a compound that primarily targets the liver and kidneys . It can be absorbed into the body in hazardous amounts by inhalation of its aerosol and by ingestion . The substance may have effects on the blood and kidneys, possibly resulting in the formation of methaemoglobin, anaemia, and kidney impairment .
Mode of Action
The key reaction responsible for all the biological activities of N,N’-Diacetylbenzidine is the N-oxidation to aryl-N-hydroxylamines . Either the free amine or the acetamide can be N-oxidized . An equilibrium exists between the two, which is determined by the competing activity of N-acetyltransferases and N-deacetylases . The ultimate metabolites of most arylamines react in vitro and in vivo with C-8 of guanine and the respective adduct has been made responsible for point mutations .
Biochemical Pathways
The metabolism of N,N’-Diacetylbenzidine involves a sequence of reactions: benzidine → N-acetylbenzidine → N,N’-diacetylbenzidine → N-hydroxy-N,N’-diacetylbenzidine → nucleic acid binding . This sequence suggests that N,N’-Diacetylbenzidine can be metabolized to reactive derivatives which may contribute to the induction of tumors .
Pharmacokinetics
It is known that the compound has a molecular weight of 2683104 Its octanol/water partition coefficient as log Pow is 1.97 , indicating its lipophilicity and potential for bioaccumulation.
Result of Action
The result of N,N’-Diacetylbenzidine’s action is the formation of DNA adducts, which can lead to mutations and potentially the induction of tumors . It is suspected of causing genetic defects and cancer, and may cause damage to blood and kidneys through prolonged or repeated exposure .
Action Environment
The action of N,N’-Diacetylbenzidine can be influenced by environmental factors. For instance, occupational exposure in the dye and rubber industries has been implicated in human urinary bladder carcinogenesis . Furthermore, the substance decomposes on contact with hot surfaces or flames, producing nitrogen oxides, and reacts with strong oxidants . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the surrounding environment.
Biochemical Analysis
Biochemical Properties
N,N’-Diacetylbenzidine is involved in a sequence of metabolic reactions. It is acetylated in a two-step, acetyl-CoA-dependent reaction catalyzed by liver cytosol from various species . The products N-acetylbenzidine and N,N’-diacetylbenzidine are identified by thin-layer and high-pressure liquid chromatography and by mass spectrometry .
Cellular Effects
The substance can be absorbed into the body in hazardous amounts by inhalation of its aerosol and by ingestion . It may cause mechanical irritation to the eyes and respiratory tract . Long-term or repeated exposure may have effects on the blood and kidneys, resulting in the formation of methaemoglobin, anaemia, and kidney impairment .
Molecular Mechanism
N,N’-Diacetylbenzidine is metabolized to N-hydroxy-N,N’-diacetylbenzidine, which is mutagenic for Salmonella typhimurium TA 1538 in the presence of a partially purified N,O-acyltransferase preparation . These data suggest that N,N’-Diacetylbenzidine can be metabolized to reactive derivatives which may contribute to the induction of tumors .
Temporal Effects in Laboratory Settings
In a carcinogenicity test, N,N’-Diacetylbenzidine was administered to female CD rats twice weekly for 4 weeks . A single carcinogen:DNA adduct was detected which decreased in concentration by ∼50% at 1 day after treatment and then remained at a nearly constant level for at least 7 days .
Dosage Effects in Animal Models
It is known that N,N’-Diacetylbenzidine is a strong hepatocarcinogen in rats, mice, and hamsters and induces mammary tumors in female rats .
Transport and Distribution
It is known that the substance can be absorbed into the body in hazardous amounts by inhalation of its aerosol and by ingestion .
Subcellular Localization
It is known that the substance can be absorbed into the body in hazardous amounts by inhalation of its aerosol and by ingestion .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Diacetylbenzidine can be synthesized through the N-acetylation of benzidine. The reaction involves benzidine reacting with acetic anhydride under controlled conditions. The process typically requires a solvent such as pyridine to facilitate the reaction and maintain the temperature around 0-5°C to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of N,N’-Diacetylbenzidine follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors with precise temperature control and continuous stirring to ensure complete acetylation of benzidine .
Chemical Reactions Analysis
Types of Reactions
N,N’-Diacetylbenzidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert N,N’-Diacetylbenzidine back to benzidine.
Substitution: The acetyl groups can be substituted under specific conditions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Oxidation products include various quinones and other oxidized derivatives.
Reduction: The major product of reduction is benzidine.
Substitution: Substitution reactions yield a variety of acetylated and non-acetylated derivatives.
Scientific Research Applications
N,N’-Diacetylbenzidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential mutagenic and carcinogenic properties.
Medicine: Research is ongoing to explore its effects on biological systems and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Benzidine: The parent compound of N,N’-Diacetylbenzidine, known for its use in dye production.
N-Acetylbenzidine: A monoacetylated derivative of benzidine.
N-Hydroxy-N,N’-diacetylbenzidine: A hydroxylated derivative with similar properties.
Uniqueness
N,N’-Diacetylbenzidine is unique due to its dual acetylation, which imparts specific chemical properties and reactivity. This makes it distinct from its parent compound benzidine and other derivatives, allowing for specialized applications in various fields .
Properties
IUPAC Name |
N-[4-(4-acetamidophenyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11(19)17-15-7-3-13(4-8-15)14-5-9-16(10-6-14)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVHCFKUXGRABC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | N,N'-DIACETYLBENZIDINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9036854 | |
Record name | N,N'-Diacetylbenzidine | |
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Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] Pale yellow powder; [TCI MSDS], WHITE CRYSTALS. | |
Record name | 4,4'-Diacetylbenzidine | |
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Record name | N,N'-DIACETYLBENZIDINE | |
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Solubility |
SOL IN ETHANOL, ETHYL ACETATE, Solubility in water: none | |
Record name | 4,4'-DIACETYLBENZIDINE | |
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Record name | N,N'-DIACETYLBENZIDINE | |
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Color/Form |
NEEDLES FROM ACETIC ACID, WHITE NEEDLES | |
CAS No. |
613-35-4 | |
Record name | N,N′-Diacetylbenzidine | |
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Record name | 4,4'-Diacetylbenzidine | |
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Record name | N,N'-Diacetylbenzidine | |
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Record name | N,N'-Diacetylbenzidine | |
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Record name | Acetamide, N,N'-[1,1'-biphenyl]-4,4'-diylbis- | |
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Record name | N,N'-Diacetylbenzidine | |
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Record name | N,N'-DIACETYLBENZIDINE | |
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Record name | 4,4'-DIACETYLBENZIDINE | |
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Record name | N,N'-DIACETYLBENZIDINE | |
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Melting Point |
328.30 °C, 327-330 °C | |
Record name | 4,4'-DIACETYLBENZIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5078 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N,N'-DIACETYLBENZIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1678 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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